molecular formula C7H9N3O B2635692 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one CAS No. 1525432-27-2

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

Cat. No.: B2635692
CAS No.: 1525432-27-2
M. Wt: 151.169
InChI Key: LQCIUVMGMAXANC-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a fused heterocyclic compound featuring a pyrazole ring fused to a seven-membered azepine ring with a ketone group at position 4. This structure combines the aromaticity of pyrazole with the conformational flexibility of the azepine ring, making it a versatile scaffold in medicinal chemistry and materials science. Its molecular formula is inferred as C₇H₇N₃O based on derivatives (e.g., 7,7-dimethyl variants in and phenyl-substituted analogs in ). The compound’s CAS registry number is 1525432-27-2 , and it is primarily used as a building block for synthesizing pharmacologically active molecules.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-4-9-10-6(5)2-1-3-8-7/h4H,1-3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCIUVMGMAXANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525432-27-2
Record name 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
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Preparation Methods

The synthesis of 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a suitable diketone, the intermediate compounds undergo cyclization to form the desired pyrazoloazepinone structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biomedical Applications

1. Antitumor Activity

Research has indicated that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to interfere with the ATP-binding site of kinases has been noted as a mechanism for its anticancer effects .

2. Antimicrobial Properties

The heterocyclic nature of pyrazolo compounds allows them to possess antimicrobial activity. Some studies have reported that these compounds can inhibit bacterial growth and show promise as potential antibiotics against resistant strains . Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

3. Neuroprotective Effects

Emerging research suggests that 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one may have neuroprotective properties. Compounds in this class have been studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act by modulating neurotransmitter systems or providing antioxidant effects that protect neuronal cells from damage .

Case Studies and Research Findings

Study Focus Findings
Antitumor ActivityDemonstrated that pyrazolo derivatives inhibited tumor growth in vitro and in vivo models without systemic toxicity.
Antimicrobial PropertiesShowed effectiveness against various bacterial strains; potential for development into new antibiotics.
Neuroprotective EffectsIndicated benefits in models of neurodegeneration; reduced oxidative stress markers in neuronal cells.

Future Directions in Research

The ongoing exploration of 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one's applications is promising:

  • Drug Development : Continued synthesis of novel derivatives to enhance efficacy and reduce toxicity.
  • Mechanistic Studies : Investigating the precise mechanisms by which these compounds exert their biological effects.
  • Clinical Trials : Advancing successful laboratory findings into clinical settings to evaluate therapeutic potential in humans.

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Substituents/Modifications CAS Number Key References
1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one C₇H₇N₃O None (parent structure) 1525432-27-2
7,7-Dimethyl derivative C₉H₁₃N₃O Methyl groups at position 7,7 2060060-60-6
1-Phenyl-7,7-dimethyl dihydrochloride C₁₅H₂₁Cl₂N₃ Phenyl at N1, dimethyl at C7, HCl salt 2060036-05-5
1-(2-Fluorophenyl)-7,7-dimethyl dihydrochloride C₁₅H₂₀Cl₂FN₃ Fluorophenyl at N1, dimethyl at C7 2060052-66-4
3-Bromo-2-methylpyrazolo-diazepin-4-one C₈H₁₀BrN₃O Bromo at C3, methyl at C2, diazepine ring 1224194-56-2
5-Amino-pyrazolo-pyrimidin-7-one C₆H₆N₄O Pyrimidinone fused to pyrazole, amino at C5 96335-42-1

Key Observations :

Substituent Effects: Methyl groups (e.g., 7,7-dimethyl in ) enhance steric bulk and may improve metabolic stability . Dihydrochloride salts () improve aqueous solubility, critical for pharmacokinetics .

Ring Modifications: Replacement of azepine with diazepine (adding a nitrogen atom, ) alters ring strain and hydrogen-bonding capacity . Pyrazolo-pyrimidinone systems () exhibit greater planarity, favoring interactions with enzymatic active sites .

Table 2: Comparative Properties

Compound Molecular Weight Thermal Stability Solubility Bioactivity Notes
Parent compound 179.22 (derived) Not reported Likely low (free base) Scaffold for kinase inhibitors
7,7-Dimethyl derivative 179.22 Not reported Improved lipophilicity Used in virtual screening
1-Phenyl-7,7-dimethyl dihydrochloride 314.25 Stable as salt High (aqueous) Supplier data ()
tert-butyl-3-hydroxy-pyrazolo-azepine 280.31 Moderate Moderate CYP450 substrate ()

Key Findings :

  • Thermal Stability: Related pyrazole-fused compounds (e.g., LLM-119 in ) decompose at 232°C, suggesting azepinones may exhibit similar robustness .
  • Biological Relevance : Fluorophenyl derivatives () are prioritized in drug discovery due to enhanced bioavailability and target affinity .
  • ADME Profiles : Compounds like tert-butyl-3-hydroxy derivatives show moderate plasma protein binding (PPB) and CYP450 substrate behavior, critical for drug development .

Biological Activity

1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazolo derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.

  • Chemical Formula : C₉H₉N₃O
  • Molecular Weight : 163.19 g/mol
  • IUPAC Name : 1H-pyrazolo[4,3-c]azepin-4-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, a study evaluated various pyrazolo compounds against human cancer cell lines and found that certain derivatives exhibited significant inhibitory effects on cell proliferation. The mechanism of action appears to involve DNA interaction and apoptosis induction.

  • Case Study : In a study involving derivatives of pyrazolo[3,4-d]azepin-5(1H)-one, compounds demonstrated effective inhibition against HeLa cells with IC₅₀ values around 2 µM. These compounds induced G2/M cell cycle arrest and apoptosis in a dose-dependent manner. The binding studies indicated that these compounds interact with double-stranded DNA in grooves, disrupting replication processes and promoting cell death .

Anti-inflammatory Activity

The pyrazolo framework has also been associated with anti-inflammatory properties. Research indicates that certain pyrazolo compounds can inhibit pro-inflammatory cytokines and pathways.

  • Research Findings : A review highlighted several pyrazole derivatives that demonstrated significant anti-inflammatory activity with IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac sodium . This suggests that 1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one may possess similar therapeutic potential.

Neuroprotective Effects

Preliminary studies suggest that pyrazolo derivatives may exhibit neuroprotective effects through mechanisms such as antioxidant activity and modulation of neurotransmitter systems.

  • Evidence : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. The exact pathways remain under investigation but indicate a potential for treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveAntioxidant activity; protects neuronal cells

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